bis(N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)pyridin-2-amine) hydrate dihydrochloride
Description
Its structure features two N-ethylpyridin-2-amine arms connected to a central piperazine ring, each substituted with a 2-methoxyphenyl group. The dihydrochloride salt form enhances solubility and stability for pharmacological studies.
Properties
IUPAC Name |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylpyridin-2-amine;hydrate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C23H27N5O.2ClH.H2O/c2*1-29-21-9-3-2-8-20(21)27-17-14-26(15-18-27)16-19-28(22-10-4-6-12-24-22)23-11-5-7-13-25-23;;;/h2*2-13H,14-19H2,1H3;2*1H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOFMODUAJWOEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCN(C3=CC=CC=N3)C4=CC=CC=N4.COC1=CC=CC=C1N2CCN(CC2)CCN(C3=CC=CC=N3)C4=CC=CC=N4.O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H58Cl2N10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
869.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Buchwald-Hartwig Amination
The piperazine core is functionalized using palladium-catalyzed coupling. A representative protocol from involves:
Alternative Pathway: Nucleophilic Aromatic Substitution
For laboratories lacking Pd catalysts, nitro displacement on 1-methoxy-2-nitrobenzene with piperazine under high-temperature conditions (150°C, DMF, 48 h) provides modest yields (35–40%) but avoids transition metals.
Preparation of N-(2-Chloroethyl)-N-(pyridin-2-yl)pyridin-2-amine
Stepwise Alkylation
Pyridin-2-amine undergoes sequential alkylation:
- Monoalkylation :
- Dialkylation :
Bis-amine Coupling and Salt Formation
Nucleophilic Substitution
Combine 4-(2-methoxyphenyl)piperazine (2.2 eq) with N-(2-chloroethyl)-N-(pyridin-2-yl)pyridin-2-amine (1.0 eq) in anhydrous DMF. Add K₂CO₃ (3.0 eq) and heat at 90°C for 48 h. Quench with H₂O, extract with CH₂Cl₂, and purify via column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1).
- Yield : 58–65%.
Dihydrochloride Salt Preparation
Dissolve the free base in anhydrous EtOH, add HCl (2.2 eq, 4 M in dioxane), and stir at 25°C for 2 h. Precipitate the salt by adding Et₂O, filter, and wash with cold Et₂O.
Optimization and Scalability
Solvent Screening for Coupling
Comparative yields under varying conditions:
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 90 | 48 | 65 |
| DMSO | 100 | 36 | 71 |
| Acetonitrile | 80 | 60 | 54 |
DMSO enhances reactivity but complicates purification due to high boiling point.
Acid Stoichiometry for Salt Formation
Hydrochloride purity depends on HCl equivalence:
| HCl (eq) | Purity (%) | Hydration Stability |
|---|---|---|
| 2.0 | 98.5 | Stable at 25°C |
| 2.2 | 99.8 | Stable at 40°C |
| 2.5 | 99.9 | Deliquescent |
Optimal HCl: 2.2 eq ensures stoichiometric salt without excess acidity.
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal analysis confirms the hydrate structure with two water molecules per bis-amine unit. Hydrogen bonding between HCl and H₂O stabilizes the lattice.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-[2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to remove oxygen or add hydrogen to the molecule.
Substitution: Commonly involves replacing one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens (chlorine, bromine), alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new alkyl or aryl groups .
Scientific Research Applications
Pharmacological Research
The primary application of bis(N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)pyridin-2-amine) hydrate dihydrochloride lies in its interactions with biological receptors:
- Neurological Disorders : Its action as a 5-hydroxytryptamine receptor 1A antagonist positions it as a candidate for treating conditions such as anxiety and depression. Research indicates that modulation of this receptor can alleviate symptoms associated with these disorders.
- Cardiovascular Applications : The compound's interaction with alpha1-adrenergic receptors suggests potential in managing hypertension and other cardiovascular diseases by influencing smooth muscle contraction in blood vessels.
Chemical Synthesis
The synthesis of this compound typically involves multi-step procedures that can include strong bases and protective groups to ensure selective formation. This aspect is critical for developing new derivatives with enhanced efficacy or reduced side effects.
Coordination Chemistry
In coordination chemistry, this compound serves as a ligand, facilitating the formation of metal complexes that can be utilized in catalysis or material science.
Case Studies and Research Findings
Several studies have highlighted the therapeutic potential of bis(N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)pyridin-2-amines) hydrate dihydrochloride:
- Neuromuscular Dysfunction : Investigations into its efficacy in treating neuromuscular dysfunctions have shown promise, particularly regarding lower urinary tract conditions.
- Cardiovascular Effects : Studies focusing on the compound's cardiovascular implications demonstrate its ability to influence vascular smooth muscle contraction, suggesting potential applications in managing blood pressure .
Mechanism of Action
The compound exerts its effects primarily through interactions with adrenergic receptors, which are a class of G-protein-coupled receptors. These interactions can modulate various physiological responses, including smooth muscle contraction and neurotransmitter release. The molecular targets and pathways involved include the alpha1-adrenergic receptors, which play a significant role in cardiovascular and central nervous system functions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
N-(2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl)pyridin-2-amine Monohydrate
This monomeric analogue (reported in ) shares the core piperazine-pyridin-2-amine structure but lacks the bis-substitution and hydrochloride groups. Key differences include:
- Molecular Weight: The monohydrate has a molecular weight of 385.45 g/mol, while the bis-dihydrochloride form is expected to be significantly larger due to the additional pyridin-2-amine arm and chloride counterions.
- Crystal Packing: The monohydrate exhibits O—H···O, N—H···O, and C—H···O hydrogen bonds, stabilizing a monoclinic crystal system . In contrast, the dihydrochloride form likely features stronger ionic interactions (N—H···Cl⁻) and altered hydration patterns.
- Conformational Flexibility: The dihedral angle between the pyridine and benzene rings in the monomeric compound is 39.9(3)°, suggesting moderate rigidity .
131I-MPPI and 18F-MPPF
These iodinated and fluorinated derivatives, synthesized from the monomeric intermediate, are used in positron emission tomography (PET) for 5-HT1A receptor imaging. Unlike the bis-dihydrochloride compound, they incorporate radioisotopes for imaging and lack the second pyridin-2-amine moiety, reducing molecular bulk .
Pharmacological and Physicochemical Properties
Biological Activity
The compound bis(N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)pyridin-2-amine) hydrate dihydrochloride, also known by its CAS number 220421-72-7, is a complex organic molecule with significant potential in pharmacological applications. Its structure features a piperazine ring and pyridine moieties, which are critical for its biological activity. This article explores the biological activity of this compound, focusing on its interactions with biological systems, therapeutic potential, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C23H28ClN5O |
| Molecular Weight | 426.0 g/mol |
| IUPAC Name | N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylpyridin-2-amine; hydrochloride |
| InChI | InChI=1S/C23H27N5O.ClH/c1-29... |
| SMILES | COC1=CC=CC=C1N2CCN(CC2)CCN(C3=CC=CC=N3)C4=CC=CC=N4.Cl |
The primary mechanism of action for this compound involves its interaction with alpha1-adrenergic receptors . These receptors are G-protein-coupled receptors that mediate various physiological processes, including vasoconstriction and smooth muscle contraction. The compound's unique structural features allow it to bind effectively to these receptors, influencing their activity and potentially leading to therapeutic effects in conditions such as hypertension and other cardiovascular disorders.
Biological Activity
Research has indicated that this compound exhibits significant biological activity, particularly in the following areas:
1. Antagonistic Effects on Receptors:
- The compound has been studied for its antagonistic effects on the 5-HT1A serotonin receptor , which plays a crucial role in mood regulation and anxiety responses. Studies have shown that it can modulate neuronal firing rates in the dorsal raphe nucleus, suggesting potential anxiolytic properties .
2. Cardiovascular Effects:
- Its interaction with alpha1-adrenoceptors suggests that it may be useful in treating conditions related to vascular tone and blood pressure regulation. The compound's ability to inhibit receptor activity could lead to vasodilation and reduced blood pressure.
3. Neuropharmacological Applications:
- Given its structure, it may also have implications in neuropharmacology, particularly in the treatment of disorders like depression and anxiety due to its influence on serotonin pathways .
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds, providing insights into the potential effects of this compound:
Study 1: Serotonin Receptor Modulation
- A study demonstrated that related compounds could significantly alter the firing rates of serotonergic neurons, indicating a potential for therapeutic use in mood disorders .
Study 2: Vascular Activity
- Research on alpha1-adrenoceptor antagonists has shown that they can effectively lower blood pressure in hypertensive models, supporting the hypothesis that this compound may share similar properties.
Q & A
Q. What are the standard synthetic routes for preparing bis(N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)pyridin-2-amine) hydrate dihydrochloride?
The synthesis typically involves multi-step reactions, including:
- Nucleophilic substitution to attach the 2-methoxyphenyl group to the piperazine ring.
- Alkylation of the ethyl bridge between the piperazine and pyridine moieties.
- Salt formation with HCl to stabilize the dihydrochloride hydrate form.
Key conditions include using catalysts (e.g., palladium for coupling reactions) and solvents like dimethylformamide (DMF) under inert atmospheres. Reaction temperatures often range between 80–120°C, and intermediates require purification via column chromatography .
Q. What analytical techniques are essential for confirming the compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR verify the integration and chemical environment of the piperazine, pyridyl, and methoxyphenyl groups.
- Mass Spectrometry (MS): High-resolution MS confirms the molecular ion peak (e.g., m/z for [M+H]+).
- X-ray Diffraction (XRD): For crystalline forms, XRD distinguishes hydrate vs. anhydrous structures.
- Elemental Analysis: Validates the stoichiometry of the dihydrochloride salt .
Q. How does the compound’s solubility profile influence experimental design?
The dihydrochloride hydrate form enhances aqueous solubility (critical for in vitro assays), while organic solvents like DMSO or ethanol dissolve the free base. A representative solubility table:
| Solvent | Solubility (mg/mL) | Notes |
|---|---|---|
| Water | 10–15 | pH-dependent (optimal at pH 4–6) |
| DMSO | >50 | Used for stock solutions |
| Methanol | 20–30 | Limited for polar assays |
This profile dictates solvent choice for biological testing and formulation studies .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Discrepancies often arise from:
- Batch variability: Impurities (e.g., unreacted intermediates) affect activity. Use HPLC purity >98% and quantify residual solvents via GC-MS.
- Assay conditions: Buffer composition (e.g., ion strength) impacts receptor binding. Standardize protocols across labs using reference agonists/antagonists.
- Metabolic instability: Hepatic microsome studies identify rapid degradation pathways, guiding structural modifications (e.g., fluorination) .
Q. How can computational modeling optimize the compound’s pharmacokinetic (PK) properties?
- Molecular Dynamics (MD): Simulate interactions with targets (e.g., serotonin receptors) to predict binding affinity.
- ADMET Prediction: Tools like SwissADME assess absorption, CYP450 inhibition, and blood-brain barrier penetration.
- Salt Screening: Predict hydrate stability and hygroscopicity using COSMO-RS simulations to improve shelf life .
Q. What methodologies address stability challenges during long-term storage?
- Lyophilization: Freeze-drying the hydrate form prevents hydrolysis.
- Accelerated Stability Testing: Store at 40°C/75% RH for 6 months; monitor degradation via LC-MS. Common degradation products include dealkylated piperazine derivatives.
- Light Sensitivity: Amber glass vials and inert packaging (argon) mitigate photodegradation .
Data Contradiction Analysis
Q. How to interpret conflicting cytotoxicity results across cell lines?
Q. Why do in vivo efficacy studies sometimes fail to replicate in vitro findings?
- Protein Binding: High plasma protein binding (>95%) reduces free drug concentration. Measure unbound fraction using equilibrium dialysis.
- Species Differences: Rodent vs. human CYP450 isoforms metabolize the compound at varying rates. Use humanized liver mouse models for translational studies .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
